N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)cinnamamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)cinnamamide is a synthetic organic compound with the molecular formula C18H20N2O3S and a molecular weight of 344.43 g/mol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)cinnamamide typically involves the reaction of 2,4-dioxothiazolidine with cyclohexylamine and cinnamoyl chloride under controlled conditions. One efficient method for preparing cinnamides involves polyphosphoric acid (PPA)-promoted direct aldol condensation of an amide . This method yields a variety of cinnamides in moderate-to-excellent yields (65–89%) and features the use of equivalent amides and a short reaction time.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
化学反応の分析
Types of Reactions
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or ligand in biological studies.
Medicine: The compound’s structure suggests potential pharmacological activities, such as antimicrobial or anticancer properties.
Industry: It can be utilized in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)cinnamamide involves its interaction with specific molecular targets and pathways. The thiazolidine-2,4-dione ring is known to interact with peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a role in regulating glucose and lipid metabolism . The compound’s unique structure allows it to modulate these pathways, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Similar compounds include other thiazolidine-2,4-dione derivatives, such as:
Rosiglitazone: A well-known PPAR-γ agonist used in the treatment of type 2 diabetes.
Pioglitazone: Another PPAR-γ agonist with similar applications.
Uniqueness
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)cinnamamide is unique due to its combination of a thiazolidine-2,4-dione ring, a cyclohexyl group, and a cinnamamide moiety. This unique structure may confer distinct biological activities and potential therapeutic benefits compared to other similar compounds.
生物活性
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)cinnamamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article presents a detailed overview of its biological activity, including synthesis, structure-activity relationships, and findings from various studies.
1. Synthesis and Structural Characterization
The synthesis of this compound involves the reaction of cinnamic acid derivatives with thiazolidinone moieties. The resulting compound is characterized using various spectroscopic techniques such as NMR and IR spectroscopy. For instance, the presence of characteristic peaks in the IR spectrum indicates the formation of amide bonds and thiazolidinone structures.
2.1 Anticancer Properties
Recent studies have highlighted the anticancer potential of cinnamamide derivatives, including this compound. In vitro assays demonstrated that these compounds exhibit cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : MCF7 (breast cancer), HT29 (colon cancer), A2780 (ovarian cancer).
- IC50 Values : The IC50 values for these compounds ranged from 0.02 to 17.02 μM, indicating potent cytotoxic activity against cancer cells while showing lower toxicity towards normal cells (MRC5) .
The mechanism by which this compound exerts its anticancer effects includes:
- Inhibition of Cell Proliferation : Compounds have been shown to reduce cell viability and induce cell cycle arrest at various phases.
- Induction of Apoptosis : Studies indicate that these compounds can trigger both early and late apoptotic events in cancer cells .
- Anti-migratory Effects : The compound significantly decreased the migration and invasion capabilities of melanoma cells in vitro, suggesting potential anti-metastatic properties .
3. Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
Structural Feature | Activity Description |
---|---|
Thiazolidinone Ring | Essential for anticancer activity; enhances binding affinity to target proteins. |
Cinnamide Moiety | Contributes to cytotoxicity and selectivity against cancer cells. |
Cyclohexyl Group | Modulates lipophilicity and may improve cellular uptake. |
4.1 Study on Melanoma Cells
A notable study investigated the effects of similar cinnamamide derivatives on B16-F10 murine melanoma cells:
- Treatment Concentrations : Cells treated with varying concentrations (12.5, 25.0, 50.0 μM).
- Results : Significant reduction in cell viability and invasion was observed at all concentrations tested, with a maximum decrease in invasion noted at 58.7% compared to control .
4.2 In Vivo Efficacy
In vivo studies using xenograft models have shown that compounds similar to this compound significantly inhibit tumor growth without causing systemic toxicity:
- Dosage : Compounds administered at 5 mg/kg.
- Outcome : Marked reduction in tumor volume compared to control groups .
5. Conclusion
This compound exhibits promising biological activities, particularly in anticancer applications. Its synthesis and structural characteristics contribute to its efficacy against various cancer cell lines through mechanisms involving apoptosis induction and inhibition of cell migration.
Further research is warranted to explore the full therapeutic potential of this compound and its derivatives in clinical settings.
特性
IUPAC Name |
(E)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-16(11-10-13-6-2-1-3-7-13)19-14-8-4-5-9-15(14)20-17(22)12-24-18(20)23/h1-3,6-7,10-11,14-15H,4-5,8-9,12H2,(H,19,21)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMPPCNYBOPJLU-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C=CC2=CC=CC=C2)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C(C1)NC(=O)/C=C/C2=CC=CC=C2)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。